Catalytic Yield Advantage in 1,8-Dioxo-octahydroxanthene Synthesis (80 °C)
In the model condensation of 5,5-dimethyl-1,3-cyclohexanedione and 4-chlorobenzaldehyde, 1-methylimidazolium trifluoroacetate ([Hmim]TFA, 0.1 g loading at 80 °C) delivered a 90% isolated yield within 3 h. Under identical conditions (80 °C, 0.1 g IL loading), the perchlorate analogue [Hmim]HClO₄ gave only 50% yield, the hydrogen sulfate analogue [Hmim]HSO₄ gave 55% yield, the tetrafluoroborate analogue [Hmim]BF₄ gave 70% yield, and the neat (catalyst-free) reaction gave 40% yield [1]. The yield advantage of [Hmim]TFA over the next-best IL ([Hmim]BF₄) is approximately 29% (relative improvement).
| Evidence Dimension | Isolated product yield (xanthenedione synthesis) |
|---|---|
| Target Compound Data | [Hmim]TFA: 90% yield, 3 h |
| Comparator Or Baseline | [Hmim]HClO₄: 50%; [Hmim]HSO₄: 55%; [Hmim]BF₄: 70%; No catalyst: 40% (all at 80 °C, 0.1 g IL loading) |
| Quantified Difference | [Hmim]TFA yield exceeds [Hmim]BF₄ by +20 percentage points (+29% relative); vs. no catalyst by +50 percentage points (+125% relative) |
| Conditions | 5,5-dimethyl-1,3-cyclohexanedione + 4-chlorobenzaldehyde, 0.1 g IL, 80 °C, 3 h; Catalyst Commun. 2008, 9, 939–942 |
Why This Matters
A 20-percentage-point yield gap between [Hmim]TFA and the next-best imidazolium IL ([Hmim]BF₄) directly impacts atom economy and downstream purification cost in preparative heterocyclic chemistry, making anion selection a procurement-critical variable.
- [1] Catalysis Communications, 2008, Vol. 9, Issue 5, pp. 939–942. 1-Methylimidazolium triflouroacetate ([Hmim]TFA): An efficient reusable acidic ionic liquid for the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines. View Source
